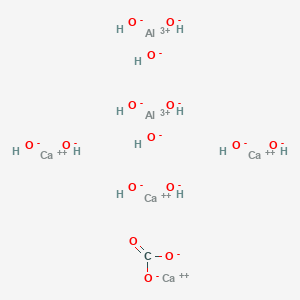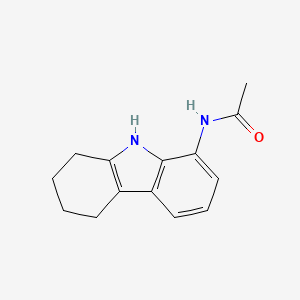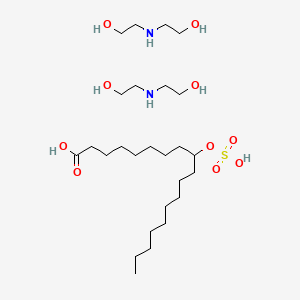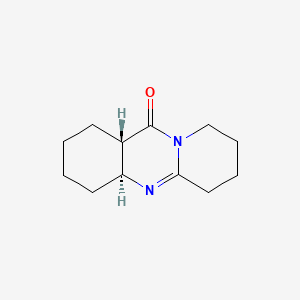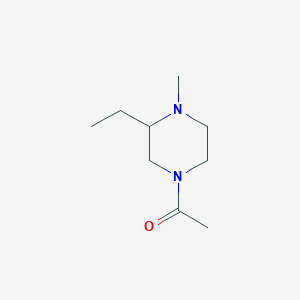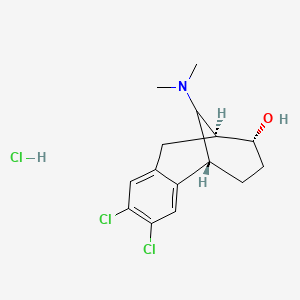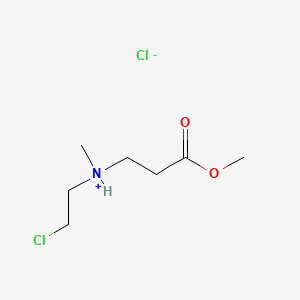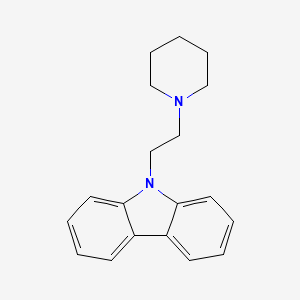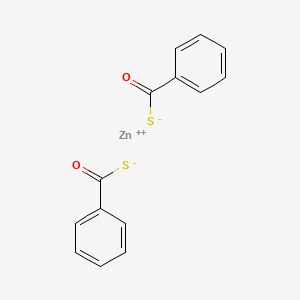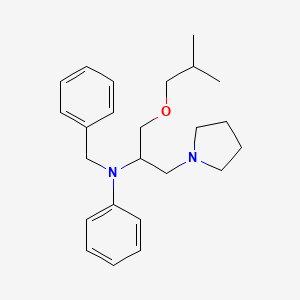
1-Pyrrolidineethanamine, alpha-((2-methylpropoxy)methyl)-N-phenyl-N-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a methoxypropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl group and the methoxypropyl chain. Reagents such as benzyl chloride, 2-methylpropyl bromide, and pyrrolidine are often employed. The reactions are usually carried out under controlled temperatures and with specific catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, continuous flow reactors and batch reactors are employed. The process involves precise control of reaction parameters such as temperature, pressure, and pH. Solvent extraction, crystallization, and chromatography are used for the purification of the final product. Scaling up from laboratory synthesis to industrial production requires optimization of each step to maintain efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: : Often leads to the formation of oxides or hydroxylated derivatives.
Reduction: : Can result in the reduction of double bonds or other functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted anilines, pyrrolidine derivatives, and methoxypropyl compounds, depending on the specific reaction pathway and reagents used.
科学的研究の応用
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a ligand in receptor-binding assays.
Medicine: : Investigated for its pharmacological properties, including possible therapeutic applications.
Industry: : Utilized in the production of specialty chemicals and as a potential additive in various formulations.
作用機序
The compound exerts its effects by interacting with specific molecular targets, which may include enzymes, receptors, or ion channels. The exact mechanism involves the binding of the compound to these targets, altering their activity and leading to various biochemical responses. Pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Comparison and Uniqueness
Compared to other similar compounds, N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline stands out due to its unique combination of structural elements, which confer specific chemical properties and biological activities.
List of Similar Compounds
N-Benzyl-N-(3-pyrrolidinyl)-aniline
N-[1-(Methoxypropyl)-3-pyrrolidinyl]-N-(phenylmethyl)aniline
N-Benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidinyl]aniline
This compound’s distinctive features and versatile applications make it a significant subject of study in various fields.
特性
CAS番号 |
49571-04-2 |
|---|---|
分子式 |
C24H34N2O |
分子量 |
366.5 g/mol |
IUPAC名 |
N-benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(18-25-15-9-10-16-25)26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 |
InChIキー |
PNIJGKVOHIQFBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC(CN1CCCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


